Glyoxal
Overview
Description
Glyoxal is an organic compound with the chemical formula C₂H₂O₂. It is the smallest dialdehyde, consisting of two aldehyde groups (-CHO) attached to a two-carbon backbone. This compound is typically encountered as a yellow liquid with a pungent odor and is highly soluble in water, alcohol, and ether . It has a boiling point of 51 °C and a melting point of 15 °C . This compound is commonly used in various industrial applications due to its unique properties and reactivity.
Mechanism of Action
Target of Action
Glyoxal, the smallest dialdehyde, primarily targets intracellular glutathione, members of the mitogen-activated protein kinase pathways, and the mitochondrial membrane potential . It also interacts with the guanidine group of arginine residues . These targets play crucial roles in various cellular functions, including oxidative stress response and energy production.
Mode of Action
This compound interacts with its targets, leading to significant changes in their function. For instance, it has been found to cause abnormal glutathione activity, collapse of mitochondrial membrane potential, and activation of mitogen-activated protein kinase pathways . This compound also covalently modifies DNA, RNA, and protein, forming advanced glycation end products (AGEs) .
Pharmacokinetics
Its major removal processes have been reported to be gas-phase photolysis, reaction with OH radicals, and through wet and dry deposition .
Result of Action
The action of this compound leads to molecular and cellular effects such as DNA damage, oxidative stress, and cytotoxicity . It has been associated with the progression of several diseases, including cardiovascular disorders . This compound-induced protein and DNA glycation, along with oxidative stress, have been observed in various cell types .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of different oxidants can affect the oxidation mechanisms of this compound . Moreover, tropospheric NO2 has been found to affect the retrieval of this compound, indicating that changes in the NO2 concentration can affect the this compound result depending on the NO2 spatial distribution .
Biochemical Analysis
Biochemical Properties
Glyoxal has the ability to form stable cross-links with proteins and other biomolecules, making it valuable in various biochemical reactions . It exhibits strong reducing properties and can undergo various reactions, including oxidation, acetal formation, and polymerization . The substrates oxidized by this compound are mainly aldehydes generated during lignin and carbohydrates degradation .
Cellular Effects
Exposure to this compound has been linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways . Dna damage and thioredoxin oxidation were not induced by this compound . This compound also promotes a change in fibroblast behavior in favor of lipogenic activity, which could be involved in delaying wound healing .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It forms stable cross-links with proteins and other biomolecules, which can lead to changes in their function . This compound can also undergo various reactions, including oxidation, acetal formation, and polymerization . In addition, this compound can induce the modification of arginine residues of HbA0-forming G-H1, which decreases free iron-mediated oxidative reactions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, exposure to this compound was found to cause a significant increase in tumor size in the small intestines of male and female mice . Moreover, the concentration of this compound increased until it reached a certain level, after which it began to decrease .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, exposure to 0.1% this compound was found to cause a significant increase in tumor size in the small intestines of male and female mice . The LD50 (oral, rats) of this compound is 3300 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced via the oxidation of glycolate in peroxisomes or through the catabolism of hydroxyproline in mitochondria . In the peroxisomes, this compound is converted into glycine by AGT1 or into oxalate by glycolate oxidase .
Transport and Distribution
The predominant target compartments for this compound in the environment are the hydrosphere and soil (about 46% and 54%, respectively) and, to a lesser extent, air (<1%; Level III fugacity calculation, using EPI v.3.1) . This compound plumes from individual fire hot spots are observed in air masses travelling over distances of up to 1500 km .
Subcellular Localization
Immunohistochemistry, a technique used to determine the cellular and subcellular localization of proteins, has been used with this compound as a fixative agent
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyoxal can be synthesized in the laboratory by oxidizing acetaldehyde with selenious acid or by ozonolysis of benzene . Anhydrous this compound is prepared by heating solid this compound hydrate with phosphorus pentoxide and condensing the vapors in a cold trap .
Industrial Production Methods: Commercially, this compound is produced either by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (the Laporte process) or by the liquid-phase oxidation of acetaldehyde with nitric acid . The largest commercial source of this compound is BASF in Ludwigshafen, Germany, with a production capacity of around 60,000 tons per year .
Chemical Reactions Analysis
Types of Reactions: Glyoxal undergoes various chemical reactions, including oxidation, acetal formation, and polymerization . It exhibits strong reducing properties and can form stable cross-links with proteins and other biomolecules .
Common Reagents and Conditions:
Acetal Formation: this compound reacts with alcohols to form acetals, which are useful intermediates in organic synthesis.
Polymerization: this compound can polymerize under certain conditions, forming oligomers and polymers.
Major Products:
Scientific Research Applications
Glyoxal has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methylglyoxal: Another α-oxoaldehyde, similar to this compound, but with an additional methyl group.
Glutaraldehyde: A five-carbon dialdehyde used as a fixative in electron microscopy.
Formaldehyde: A one-carbon mono-aldehyde commonly used as a fixative in immunohistochemistry.
Uniqueness of this compound: this compound’s ability to form stable cross-links with proteins and other biomolecules makes it unique among dialdehydes . Its strong reducing properties and versatility in various chemical reactions further distinguish it from similar compounds .
Properties
IUPAC Name |
oxaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O2/c3-1-2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQAOMBKQFMDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O2, Array | |
Record name | GLYOXAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8710 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYOXAL (40% solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | glyoxal | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Glyoxal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25266-42-6 | |
Record name | Ethanedial, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25266-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5025364 | |
Record name | Glyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025364 | |
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Molecular Weight |
58.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame., Dry Powder; Liquid, Commercially available as a 40% aqueous solution, clear to slightly yellow with a faint, sour odor; [AIHA] Yellow solid that turns white on cooling; Vapors are green; mp = 15 deg C; [Merck Index] Liquid; Yellow solid below 15 deg C; [Reference #1], Liquid, COLOURLESS-TO-PALE-YELLOW LIQUID., Yellow prisms which turn white on cooling; soluble in anhydrous solvents. Often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame. | |
Record name | GLYOXAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8710 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanedial | |
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Record name | Glyoxal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Glyoxal | |
Source | Human Metabolome Database (HMDB) | |
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Record name | GLYOXAL (40% solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | GLYOXAL | |
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Boiling Point |
124 °F at 776 mmHg (NTP, 1992), 51 °C at 776 mm Hg, 104 °C, 124 °F | |
Record name | GLYOXAL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |
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Record name | GLYOXAL (40% solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | GLYOXAL | |
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URL | https://www.osha.gov/chemicaldata/64 | |
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Flash Point |
428 °F (NTP, 1992), 428 °F, >100 °C | |
Record name | GLYOXAL | |
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URL | https://cameochemicals.noaa.gov/chemical/8710 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Glyoxal | |
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Record name | GLYOXAL (40% solution) | |
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Record name | GLYOXAL | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Sol in anhydrous solvents, In water, miscible at 20 °C | |
Record name | GLYOXAL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |
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Density |
1.29 at 68 °F (liquid,40% solution) (USCG, 1999) - Denser than water; will sink, 1.14 g/cu cm at 20 °C, Relative density (water = 1): 1.27, 1.29 | |
Record name | GLYOXAL | |
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URL | https://cameochemicals.noaa.gov/chemical/8710 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYOXAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | GLYOXAL (40% solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |
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Record name | GLYOXAL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/64 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Density |
greater than 1.0 (NTP, 1992) (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 1.27, >1 | |
Record name | GLYOXAL | |
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URL | https://cameochemicals.noaa.gov/chemical/8710 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | GLYOXAL (40% solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |
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Record name | GLYOXAL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/64 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
18 mmHg at 68 °F (NTP, 1992), 255 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg | |
Record name | GLYOXAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8710 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | GLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | GLYOXAL (40% solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | GLYOXAL | |
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URL | https://www.osha.gov/chemicaldata/64 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Glyoxal attacks the amino groups of proteins, nucleotides, and lipids with its highly reactive carbonyl groups. A sequence of non-enzymatic reactions, called glycation, yields stable advanced glycation end-products (AGEs) with a background extent of 0.1-1% of lysine and arginine residues in proteins and 1 in 1.0 X 10-7 nucleotides in DNA. ... Glyoxal forms stable adducts with guanosine by reaction with the N-1 as well as with the exocyclic nitrogen of guanine. The rate of glyoxal-guanine adduct formation is rapid under physiological conditions. A stable tricyclic glyoxal-DNA adduct is formed by covalent binding to two nitrogens of guanine under physiological conditions in vitro. Besides 8-hydroxy-deoxyguanosine, the glyoxal-deoxyguanosine (dG) adduct is one of the major deoxyguanosine oxidation products, being formed by oxygen radicals, lipid peroxidation systems, various types of oxidative stress, and UV irradiation and after in vivo exposure to beta-hydroxy-substituted N-nitrosamines., Glyoxal ... is considered an important intermediate in the formation of advanced glycation end-products (AGEs). AGE modification alters protein function and inactivates enzymes, resulting in disturbance of cellular metabolism, impaired proteolysis, and inhibition of cell proliferation and protein synthesis. The extent of AGE modification increases with the increasing life span of proteins. Consequently, AGEs are especially associated with long-lived proteins, such as collagens, lens crystallins, and neurofilaments, but also have been identified in shorter-lived proteins, including hemoglobin, plasma proteins, lipoproteins, and intracellular proteins., Inhibition studies in bacterial mutagenicity tests demonstrated the production of the reactive oxygen species superoxide, hydrogen peroxide, and singlet oxygen from glyoxal. The mutagenic activity of glyoxal is related to singlet oxygen, as well as to the intracellular GSH level. The hydroxyl radical plays a prominent role in glyoxal-induced DNA cleavage., ... Isolated rat hepatocytes were incubated with different concentrations of glyoxal. Glyoxal by itself was cytotoxic at 5mM, depleted GSH, formed reactive oxygen species (ROS) and collapsed the mitochondrial membrane potential. Glyoxal also induced lipid peroxidation and formaldehyde formation. Glycolytic substrates, eg fructose, sorbitol and xylitol inhibited glyoxal-induced cytotoxicity and prevented the decrease in mitochondrial membrane potential suggesting that mitochondrial toxicity contributed to the cytotoxic mechanism. Glyoxal cytotoxicity was prevented by the glyoxal traps d-penicillamine or aminoguanidine or ROS scavengers were also cytoprotective even when added some time after glyoxal suggesting that oxidative stress contributed to the glyoxal cytotoxic mechanism. | |
Record name | GLYOXAL | |
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Color/Form |
Yellow prisms or irregular pieces turning white on cooling; opaque at 10 °C; vapors are green, Yellow crystals or light yellow liquid | |
CAS No. |
107-22-2, 40094-65-3, 63986-13-0 | |
Record name | GLYOXAL | |
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Record name | Glyoxal | |
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Record name | Glyoxal | |
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Record name | Glyoxal | |
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Record name | Glyoxal | |
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Record name | GLYOXAL | |
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Record name | GLYOXAL | |
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Record name | GLYOXAL (40% solution) | |
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Record name | GLYOXAL | |
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Melting Point |
59 °F (NTP, 1992), 15 °C for pure glyoxal and approximately -10 °C for the 40% solution, 15 °C, -14 °C, 59 °F | |
Record name | GLYOXAL | |
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Record name | Glyoxal | |
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Record name | GLYOXAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | GLYOXAL (40% solution) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | GLYOXAL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/64 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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